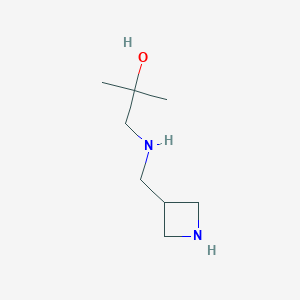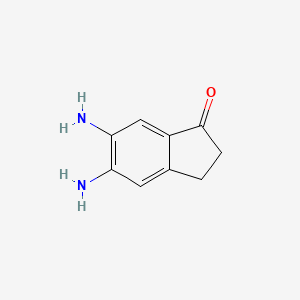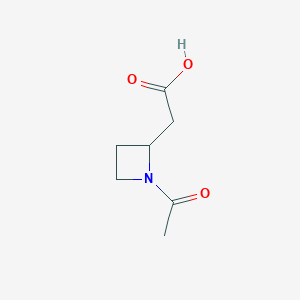![molecular formula C8H8N2S B11918327 3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)
3-Methylthieno[3,2-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a methyl group attached to the thiophene ring and an amine group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-c]pyridin-4-amine typically involves the construction of the thienopyridine core followed by functionalization. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyridine core. For instance, the reaction of methyl 2-aminothiophene-3-carboxylate with formimidamide can yield the desired compound through a series of condensation, chlorination, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiophene rings.
Substitution: Alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methylthieno[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of 3-Methylthieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom and the thiophene ring.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Uniqueness
3-Methylthieno[3,2-c]pyridin-4-amine is unique due to its specific ring fusion and functional groups, which confer distinct electronic properties and reactivity. This makes it a valuable scaffold for developing new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C8H8N2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
3-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3,(H2,9,10) |
InChI-Schlüssel |
DZGDGUWWCWHXIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C(=NC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)




![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)





